molecular formula C24H22N2O2 B2729362 N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide CAS No. 941949-41-3

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide

Cat. No. B2729362
CAS RN: 941949-41-3
M. Wt: 370.452
InChI Key: OFPHITQWBDYQNY-UHFFFAOYSA-N
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Description

N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound is a derivative of the tetrahydroquinoline family, and it exhibits potent biological activities that make it a promising candidate for drug development.

Scientific Research Applications

Synthesis and Antileishmanial Activities

Compounds with a similar structural motif have been synthesized to explore their potential in treating leishmaniasis. A study demonstrated the total synthesis of N,C-coupled naphthyldihydroisoquinoline alkaloids, showing significant in vitro antileishmanial activities. This synthesis approach facilitates the preparation of structural analogues for detailed structure-activity relationship studies (Bringmann et al., 2010).

Anticancer Properties

Another area of interest is the anticancer activity of naphthalimide derivatives. Research has highlighted the synthesis and characterization of 1,8-naphthalimide derivatives with non-protein amino acids, showing cytotoxicity against human tumor cell lines. These findings suggest a promising avenue for developing new anticancer agents (Marinov et al., 2019).

Synthesis of Cycloproparenes

The synthesis of cycloproparenes, including those related to N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-2-naphthamide, has been explored through reactions involving low-valent titanium. This work contributes to the broader understanding of cycloproparene chemistry and its potential applications in creating new molecules with unique properties (Müller & Schaller, 1989).

Antitumor Activities of Tetrahydroisoquinoline Derivatives

The synthesis and evaluation of substituted 1,2,3,4-tetrahydroisoquinolines as anticancer agents have been documented. These compounds, sharing a core structural resemblance with this compound, demonstrated potent cytotoxicity against breast cancer cell lines, providing insights into their therapeutic potential (Redda et al., 2010).

Antibacterial Activity

Research on compounds structurally related to this compound also extends to antibacterial applications. The synthesis and antibacterial activity of naphthalene-1-yl)propionamide derivatives have been studied, contributing to the search for new antimicrobial agents (Cai Zhi, 2010).

properties

IUPAC Name

N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2/c27-23(20-10-7-16-4-1-2-5-18(16)14-20)25-21-11-12-22-19(15-21)6-3-13-26(22)24(28)17-8-9-17/h1-2,4-5,7,10-12,14-15,17H,3,6,8-9,13H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPHITQWBDYQNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)N(C1)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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